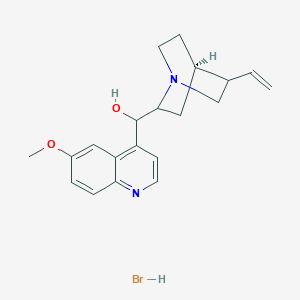
Dihydroquinine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroquinine hydrobromide is an organic compound derived from quinine, a well-known cinchona alkaloid. It is closely related to quinine and shares many of its properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
Dihydroquinine hydrobromide can be synthesized through the hydrogenation of quinine. The process involves the reduction of quinine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atmospheres .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of quinine solution and hydrogen gas over a palladium catalyst bed. The product is then purified through crystallization and recrystallization processes to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Dihydroquinine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinine or other related compounds.
Reduction: Further reduction can lead to the formation of tetrahydroquinine.
Substitution: It can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinine, quinidine.
Reduction: Tetrahydroquinine.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Dihydroquinine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in the Sharpless dihydroxylation reaction.
Biology: Studied for its effects on nucleic acid and protein synthesis in various organisms.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
Dihydroquinine hydrobromide exerts its effects through several mechanisms:
Inhibition of DNA Gyrase: It binds to DNA gyrase, inhibiting DNA replication and transcription.
Disruption of Protein Synthesis: It interferes with the function of ribosomes, leading to the inhibition of protein synthesis.
Mitochondrial Detoxification: It binds to enzymes such as superoxide dismutase and catalase, affecting mitochondrial detoxification processes.
類似化合物との比較
Similar Compounds
Quinine: The parent compound, known for its anti-malarial properties.
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Dihydroquinidine: A closely related compound with similar properties
Uniqueness
Dihydroquinine hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide salt, which enhances its solubility and stability. This makes it particularly useful in certain chemical reactions and pharmaceutical applications .
特性
分子式 |
C20H25BrN2O2 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
[(4R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13?,14-,19?,20?;/m1./s1 |
InChIキー |
HDZGBIRSORQVNB-BDZMFQCSSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3C[C@H]4CCN3CC4C=C)O.Br |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


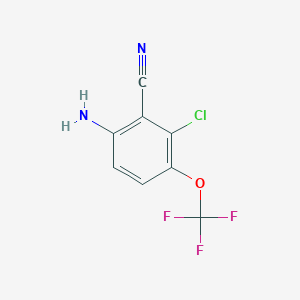
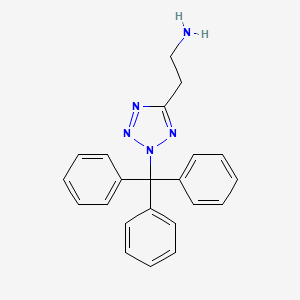
![2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797772.png)
![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)
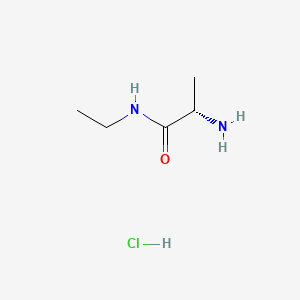
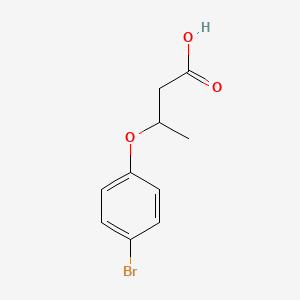

![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)
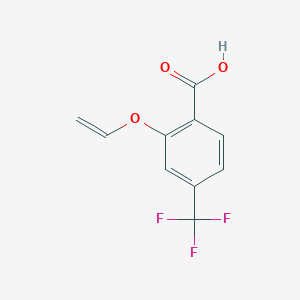
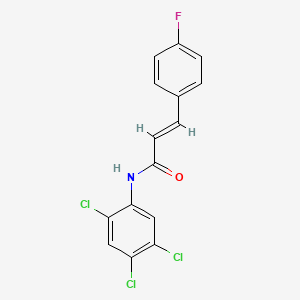
![N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
